molecular formula C₃₇H₄₈N₄O₅ B1155043 (2R,4R,5S)-Lopinavir

(2R,4R,5S)-Lopinavir

Cat. No.: B1155043
M. Wt: 628.8
Attention: For research use only. Not for human or veterinary use.
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Description

(2R,4R,5S)-Lopinavir is a stereospecific isomer of Lopinavir, a well-characterized antiretroviral of the protease inhibitor class. This high-purity compound is offered for research applications, particularly in the study of multidrug resistance (MDR) in cancer and antiviral mechanisms. In oncology research, Lopinavir has been identified as a promising pan-inhibitor of ATP-binding cassette (ABC) transporters, which are central to the development of MDR in cancer cells . It effectively inhibits the function of key transporters including Breast Cancer Resistance Protein (BCRP/ABCG2), P-glycoprotein (P-gp), and Multidrug Resistance-Associated Protein 1 (MRP1) . Recent molecular characterization studies suggest it acts as a non-competitive inhibitor of ABCG2, with its binding site overlapping with residues such as E446, providing a mechanistic basis for reversing chemotherapeutic resistance . Its primary therapeutic action is as a potent HIV-1 protease inhibitor, preventing the cleavage of viral polyprotein precursors and suppressing viral replication . In neuroscience research, Lopinavir is a tool for studying HIV-associated neurocognitive disorders (HAND), as it exhibits limited penetration of the blood-brain barrier, a process mediated by efflux transporters like P-gp . Studies also indicate that Lopinavir can induce oxidative stress and endoplasmic reticulum (ER) stress in neural cells, leading to observed neurotoxicity and oligodendrocyte damage, offering a model for investigating neural cytotoxicity . This product is designated For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

Molecular Formula

C₃₇H₄₈N₄O₅

Molecular Weight

628.8

Synonyms

(S)-N-((2R,4R,5S)-5-(2-(2,6-Dimethylphenoxy)acetamido)-4-hydroxy-1,6-diphenylhexan-2-yl)-3-methyl-2-(2-oxotetrahydropyrimidin-1(2H)-yl)butanamide

Origin of Product

United States

Molecular Mechanism of Action of 2r,4r,5s Lopinavir

HIV-1 Protease Inhibition

(2R,4R,5S)-Lopinavir is a potent inhibitor of the human immunodeficiency virus type 1 (HIV-1) protease, an enzyme critical for the virus's life cycle. drugbank.comnih.gov Its mechanism of action is rooted in its specific design to interfere with the proteolytic processing of viral polyproteins, ultimately leading to the production of immature and non-infectious viral particles. drugbank.comnih.gov

Peptidomimetic Design Principles and Hydroxyethylene Scaffold

Lopinavir's design is based on the "peptidomimetic" principle, meaning it is a molecule that mimics the structure of a natural peptide. drugbank.comnih.govopenmedicinalchemistryjournal.com Specifically, it incorporates a hydroxyethylene scaffold that acts as a non-cleavable mimic of the peptide linkage that the HIV-1 protease would normally target and cleave. drugbank.comnih.gov This structural mimicry allows lopinavir (B192967) to bind to the active site of the HIV-1 protease with high affinity. scripps.edu The core of lopinavir shares a hydroxyethylene dipeptide isostere with ritonavir (B1064), another protease inhibitor. nih.gov However, the P2 and P2' groups of lopinavir are altered to be smaller, which is intended to reduce contact with the highly variable residues at the 82 site of the HIV-1 protease, thereby improving its potency against drug-resistant strains. nih.gov

Inhibition of Gag-Pol Polyprotein Processing and Virion Maturation

The HIV-1 genome encodes for large polyproteins, namely Gag and Gag-Pol, which contain the necessary structural proteins and enzymes for the virus. scripps.edunih.gov The HIV-1 protease is responsible for cleaving these polyproteins into their functional individual components. drugbank.comscripps.edu This cleavage process is essential for the maturation of the newly formed virions. nih.govnih.gov

By binding to the active site of the HIV-1 protease, lopinavir competitively inhibits the cleavage of the Gag and Gag-Pol polyproteins. drugbank.comasm.org This inhibition halts the maturation process, resulting in the assembly of structurally disorganized and non-infectious viral particles. drugbank.comnih.govijper.org Studies have shown that protease inhibitors can lead to the accumulation of unprocessed Gag and Gag-Pol precursors in viral particles. asm.org While protease inhibitors are designed to block the action of the mature protease, some, like lopinavir, have also been investigated for their ability to inhibit the initial autocleavage of the Gag-Pol polyprotein, a crucial first step in protease activation. capes.gov.brresearchgate.net

Structural Basis of HIV-1 Protease-Lopinavir Binding

The binding of lopinavir to the HIV-1 protease active site is a highly specific interaction. The hydroxyl group of lopinavir's hydroxyethylene scaffold is positioned between the two aspartic acid residues (Asp25 and Asp25') in the enzyme's active site, forming crucial hydrogen bonds. nih.govuah.es This interaction mimics the transition state of the natural peptide substrate. uah.es

X-ray crystallography studies of the lopinavir-HIV-1 protease complex have provided detailed insights into this binding. nih.gov These studies reveal how the different parts of the lopinavir molecule interact with the amino acid residues lining the active site of the protease, contributing to its high binding affinity and inhibitory potency. nih.gov The flexible "flaps" of the protease close down over the bound inhibitor, securing it in the active site. scripps.edu

Broader Antiviral Mechanisms of this compound (Preclinical Focus)

Beyond its well-established role as an HIV-1 protease inhibitor, preclinical research has explored the potential of lopinavir against other viruses and its effects on cellular pathways.

Activity against Coronaviruses (e.g., SARS-CoV, MERS-CoV, SARS-CoV-2)

Lopinavir has been investigated for its potential to inhibit the replication of various coronaviruses, primarily due to its ability to target viral proteases. nih.gov

SARS-CoV: In vitro studies showed that lopinavir could inhibit the replication of the Severe Acute Respiratory Syndrome coronavirus (SARS-CoV). nih.govnews-medical.net The 50% effective concentration (EC50) for plaque reduction was reported to be 6 µg/mL in Vero cells. nih.gov Other in vitro studies demonstrated antiviral activity at a concentration of 4 µg/mL after 48 hours. nih.gov It was suggested that lopinavir might inhibit the SARS-CoV main protease (Mpro or 3CLpro). news-medical.net

MERS-CoV: Lopinavir also demonstrated in vitro activity against the Middle East Respiratory Syndrome coronavirus (MERS-CoV), with a reported EC50 of 8.0 µM. oup.comalatorax.org It is believed to block a post-entry step in the MERS-CoV replication cycle. nih.gov Animal studies in common marmosets infected with MERS-CoV showed that treatment with lopinavir/ritonavir improved clinical outcomes, reduced pulmonary infiltrates, and lowered viral loads in the lungs. oup.com

SARS-CoV-2: The emergence of SARS-CoV-2, the virus causing COVID-19, led to investigations into the repurposing of lopinavir. news-medical.net Some in vitro studies suggested that lopinavir has antiviral activity against SARS-CoV-2. cebm.netmdpi.com However, other in vitro studies found that lopinavir and ritonavir did not effectively inhibit the activity of the SARS-CoV-2 Mpro. news-medical.netbiorxiv.org The half-maximal effective concentration (EC50) against SARS-CoV-2 was identified as 16.4 μg/mL in one in vitro analysis. mdpi.com Despite some initial promise in preclinical models, clinical trials in patients with severe COVID-19 did not show significant efficacy for lopinavir/ritonavir. wikipedia.org

Table 1: Preclinical Activity of Lopinavir against Coronaviruses

Virus Model Finding Reference
SARS-CoV In vitro (Vero cells) EC50 of 6 µg/mL for plaque reduction. nih.gov nih.gov
SARS-CoV In vitro Antiviral activity at 4 µg/mL after 48 hours. nih.gov nih.gov
MERS-CoV In vitro EC50 of 8.0 µM. oup.comalatorax.org oup.comalatorax.org
MERS-CoV Animal (Common Marmosets) Improved clinical, radiological, and pathological outcomes; lower viral loads. oup.com oup.com
SARS-CoV-2 In vitro Antiviral activity with an EC50 of 16.4 μg/mL. mdpi.com mdpi.com

Non-Protease Inhibitory Pathways (e.g., AMP-activated protein kinase (AMPK) and eEF2 kinase (eEF2K) activation)

Research has uncovered that lopinavir can affect cellular processes unrelated to viral protease inhibition, which may contribute to its broader biological effects.

AMP-activated protein kinase (AMPK) and eEF2 kinase (eEF2K) activation: Studies in C2C12 myocytes have shown that lopinavir can impair protein synthesis by activating AMP-activated protein kinase (AMPK) and eukaryotic elongation factor 2 kinase (eEF2K). nih.govnih.gov Activation of eEF2K leads to the phosphorylation and subsequent inhibition of eukaryotic elongation factor 2 (eEF2), a key component in the protein translation machinery. wikipedia.orgnih.govnih.gov This effect was observed to be dose-dependent. nih.gov The activation of AMPK by lopinavir appears to be a key upstream event, which can then directly or indirectly (via eEF2K) lead to the phosphorylation and inactivation of eEF2. nih.gov This mechanism has been noted to be similar to the antiviral effects of protein phosphatase 1 inhibitors. wikipedia.org The combination of lopinavir and ritonavir has also been shown to increase the expression of AMPK in urological cancer cells. iiarjournals.org

Table 2: Compound Names Mentioned in the Article

Compound Name
This compound
Ritonavir
Saquinavir
Nelfinavir (B1663628)
Atazanavir (B138)
Indinavir
Amprenavir
Darunavir
Tipranavir
Fosamprenavir
Ribavirin
Interferon-β
Chloroquine
Chlorpromazine
Loperamide
Gemcitabine
Remdesivir
Oseltamivir
Moxifloxacin
Favipiravir

Interactions with Cellular Proteasomes

This compound, a peptidomimetic inhibitor of the human immunodeficiency virus (HIV)-1 protease, has been investigated for its effects on cellular proteasomes. The ubiquitin-proteasome system is a critical component of cellular protein homeostasis, responsible for the degradation of misfolded or damaged proteins. Research suggests that lopinavir's interaction with this system is primarily indirect, characterized by the induction of proteotoxic stress, rather than direct enzymatic inhibition of the proteasome itself.

Studies have explored the impact of lopinavir, alone or in combination with other protease inhibitors, on various cell types. A recurring observation is the induction of proteotoxic stress, a condition where the accumulation of unfolded or misfolded proteins exceeds the cell's capacity for clearance, leading to cellular dysfunction and apoptosis. urotoday.comnih.govhaematologica.org This accumulation suggests an impairment of the ubiquitin-proteasome system's function.

In studies on acute myeloid leukemia (AML) cells, lopinavir was found to be cytotoxic and to trigger proteotoxic stress-induced apoptosis. haematologica.org This effect was shown to sensitize the cancer cells to the cytotoxic effects of established proteasome inhibitors like bortezomib (B1684674) and carfilzomib, indicating a synergistic interaction. haematologica.org However, the same research highlighted that among the nine HIV protease inhibitors tested, only nelfinavir demonstrated direct inhibition of intracellular proteasome activity. haematologica.org This finding suggests that lopinavir's role is more likely that of an agent that increases the burden on the proteasome system, rather than a direct inhibitor.

Further research into the effects of lopinavir in combination with ritonavir on cardiac tissue showed a significant decrease in the chymotrypsin-like and caspase-like activities of the proteasome. nih.gov However, as ritonavir is a known potent proteasome inhibitor, it is difficult to ascertain the specific contribution of lopinavir to this effect. dovepress.com The study does, however, support the general observation that HIV protease inhibitors can disrupt proteasome function. nih.gov

The induction of proteotoxic stress by lopinavir is a key aspect of its interaction with the proteasome system. This is further supported by findings that lopinavir can induce the unfolded protein response (UPR), a cellular stress response triggered by the accumulation of unfolded proteins in the endoplasmic reticulum. urotoday.com The activation of the UPR is a downstream consequence of proteasome inhibition or overload.

While lopinavir has been shown to have a mild inhibitory effect on downstream signaling molecules like Akt/PKB, which can be regulated by the proteasome, its direct interaction with the 20S proteasome subunit appears to be weak or non-existent based on current comparative studies. dovepress.com

Research Findings on this compound and Proteasome Interaction

Cell TypeLopinavir ConcentrationObserved EffectReference
Acute Myeloid Leukemia (AML) CellsLow micromolarInduction of proteotoxic stress-induced apoptosis; Synergistic cytotoxicity with bortezomib and carfilzomib. haematologica.org
Renal Cell Carcinoma (RCC) CellsNot specifiedPre-activation of the unfolded protein response (UPR); Synergistic cytotoxic activity with carfilzomib. urotoday.com
Various Cancer Cell LinesNot specifiedInduction of proteotoxic stress. nih.gov

Synthetic Methodologies and Process Research of 2r,4r,5s Lopinavir

Established Chemical Synthesis Pathways

The synthesis of Lopinavir (B192967) has been approached through various routes, with a notable strategy involving the use of a common intermediate also employed in the synthesis of Ritonavir (B1064), another protease inhibitor. acs.orgacs.org This approach enhances manufacturing efficiency.

A widely referenced synthesis begins with the core diamino alcohol intermediate, which is sequentially acylated. acs.org A common pathway can be summarized as follows:

(2S,3S,5S)-5-Amino-2-(dibenzylamino)-1,6-diphenylhexan-3-ol (a key intermediate) is activated using N,N'-Carbonyldiimidazole (CDI). nih.govresearchgate.net

This is followed by a condensation reaction with (2S)-3-methyl-2-(2-oxotetrahydropyrimidin-1(2H)-yl)butanoic acid . This step yields the N-acylated dibenzylated intermediate, (2S)-N-[(2S,4S,5S)-5-(dibenzylamino)-4-hydroxy-1,6-diphenylhexan-2-yl]-3-methyl-2-(2-oxotetrahydropyrimidin-1(2H)-yl)butanamide . nih.govresearchgate.net

The subsequent step involves the debenzylation of this intermediate. This is typically achieved through catalytic hydrogenation using palladium on charcoal (Pd/C) with a hydrogen source like ammonium (B1175870) formate, which removes the two benzyl (B1604629) protecting groups from the amine. nih.govresearchgate.net This yields the primary amine intermediate, (2S)-N-[(2S,4S,5S)-5-amino-4-hydroxy-1,6-diphenylhexan-2-yl]-3-methyl-2-(2-oxotetrahydropyrimidin-1(2H)-yl)butanamide . nih.gov

The final step is the condensation of this amine with (2,6-dimethylphenoxy)acetic acid to form the final Lopinavir molecule. nih.gov

A "one-pot" method has also been developed to streamline the process, improving yield and reducing reaction steps. google.com Another large-scale process carries the synthesis through as a mixture of diastereomers until the penultimate step, simplifying the manufacturing process. acs.orgacs.org

Stereoselective Synthesis Approaches and Intermediate Derivations

Achieving the correct stereochemistry at Lopinavir's four chiral centers—(2S, 4S, 5S) on the hexan-2-yl backbone and (2S) on the butanamide moiety—is paramount. Research has focused on stereoselective methods to control these configurations.

A key strategy involves the directed reductive amination of β-hydroxy-ketones. nih.govorganic-chemistry.org This method allows for the stereoselective creation of the 1,3-syn-amino alcohol core of Lopinavir. The process uses titanium(IV) isopropoxide (Ti(iOPr)₄) to coordinate an intermediate imino alcohol, which is then reduced. nih.govorganic-chemistry.org This approach has been described as a highly convergent and one of the shortest reported routes to the hydroxy-amine core shared by Ritonavir and Lopinavir. organic-chemistry.org

The synthesis of the crucial chiral intermediates is a critical aspect:

The Diamino Alcohol Core : The synthesis of the core intermediate, such as (2S,3S,5S)-2-amino-3-hydroxy-5-tert-butoxyformamido-1,6-diphenylhexane (BDH), often starts from L-phenylalanine. google.com The process can involve steps like N,N-dibenzylation, condensation with acetonitrile, addition of benzyl magnesium chloride, and sequential stereoselective reductions to establish the correct stereochemistry. google.com A two-step reduction sequence has been optimized to improve diastereoselectivity. researchgate.net

The Valine-Derived Side Chain : The synthesis of the (2S)-3-methyl-2-(2-oxotetrahydropyrimidin-1(2H)-yl)butanoic acid component is also a key process, starting from the naturally chiral amino acid, L-valine. acs.orgacs.org

Cross-metathesis has also been explored as a short approach to synthesize the hydroxyethylene dipeptide isostere core of Lopinavir. researchgate.net Furthermore, biocatalytic methods using enzymes like transaminases are being investigated for the synthesis of chiral amines, which are fundamental building blocks of molecules like Lopinavir. nih.gov

Table 1: Key Synthetic Intermediates

Intermediate Name Structure Role in Synthesis
(2S,3S,5S)-5-Amino-2-(dibenzylamino)-1,6-diphenylhexan-3-ol Core diamino alcohol backbone, precursor to acylation. nih.govresearchgate.net
(2S)-3-methyl-2-(2-oxotetrahydropyrimidin-1(2H)-yl)butanoic acid Valine-derived side chain, acylates the primary amine. acs.orgnih.gov
(2,6-dimethylphenoxy)acetic acid Acylating agent for the final step. nih.gov

Identification and Characterization of Synthesis-Related Impurities and Related Substances

During the multi-step synthesis of Lopinavir, several related substances and impurities can form. nih.govdaicelpharmastandards.com The International Conference on Harmonization (ICH) guidelines necessitate that impurities present at levels above 0.1% be identified and characterized to ensure the quality and safety of the active pharmaceutical ingredient (API). nih.govresearchgate.net

The identification and characterization of these impurities are typically performed using analytical techniques such as liquid chromatography-mass spectrometry (LC-MS), nuclear magnetic resonance (NMR), and infrared (IR) spectroscopy. nih.govdaicelpharmastandards.comresearchgate.net Several process-related impurities have been identified, synthesized, and characterized to serve as reference standards in quality control. nih.govresearchgate.netresearchgate.net

Table 2: Common Synthesis-Related Impurities of Lopinavir

Impurity Name Origin and Description
Lopinavir Dimer Forms from the dimerization of the 2,6-dimethylphenol (B121312) raw material, which is used to prepare (2,6-dimethylphenoxy)acetic acid. This dimer can then react in subsequent steps to form the final Lopinavir dimer impurity. nih.govresearchgate.net
Lopinavir Carboxymethyl Analog Arises from an impurity formed during the acylation of 2,6-dimethylphenol with chloroacetic acid. nih.gov
Lopinavir Diacylated Impurity Results from an additional acylation reaction on the nitrogen atom within the pyrimidine (B1678525) ring of Lopinavir with (2,6-dimethylphenoxy)acetic acid during the final synthesis step. nih.gov
Lopinavir Free Amine (USP Impurity A) Forms due to incomplete debenzylation of the dibenzylated intermediate, leaving residual dibenzyl groups.
Diastereomeric Impurities The presence of multiple chiral centers can lead to the formation of diastereomers if stereocontrol is not perfect during the synthesis. For example, the (2S,3R,5S)-isomer can form.
Sulfolopinavir (USP Related Substance D) An impurity characterized by the presence of a sulfone group. researchgate.net
Lopinavirphenoxyacetamide (USP Related Substance E) An impurity containing a phenoxyacetamide moiety. researchgate.net

| Lopinaviroxazine Impurity (USP Related Substance H) | An impurity containing an oxazine (B8389632) ring structure. researchgate.net |

Development of Novel Analogs through Synthetic Modification

To explore structure-activity relationships, improve pharmacokinetic properties, or overcome drug resistance, numerous novel analogs of Lopinavir have been synthesized by modifying its core structure. scirp.orgresearchgate.net

Key synthetic modifications include:

Replacement of the Cyclic Urea (B33335) : The six-membered cyclic urea in the P-2 position of Lopinavir has been replaced with various other heterocycles to study the impact on antiviral activity. researchgate.netnih.gov

Modification of P-1 Side Chains : Lopinavir possesses benzyl groups at the P-1 and P-1' positions. A series of analogs have been synthesized where the P-1 benzyl group is replaced with non-aromatic side chains. researchgate.netnih.gov

Phosphinic Analogs : To create analogs more stable to metabolic hydrolysis, the central hydroxyethylene moiety has been replaced with a phosphinic group. scirp.org One such analog, PL1, was synthesized and showed potent inhibition of HIV-1 protease. scirp.org

Derivatives of the Lopinavir Intermediate : New urea and thiourea (B124793) derivatives have been synthesized from a Lopinavir intermediate by reacting it with various isocyanates and isothiocyanates. researchgate.netresearchgate.net

Other Novel Analogs : Research has also led to the synthesis and characterization of other analogs, including a leucine (B10760876) analog, isoleucine analog, methyl analog, and dihydroxy analog of Lopinavir. researchgate.netasianpubs.org

These synthetic explorations provide valuable insights into the structural requirements for potent HIV protease inhibition and pave the way for the development of next-generation antiretroviral drugs.

Structure Activity Relationship Sar Studies of 2r,4r,5s Lopinavir

Key Structural Motifs for HIV-1 Protease Inhibition

The high potency of lopinavir (B192967) against HIV-1 protease is a direct consequence of specific structural motifs that optimize its interaction with the enzyme's active site. These key features work in concert to establish a stable and high-affinity binding complex.

The central hydroxyethylene scaffold is a cornerstone of lopinavir's design. This non-cleavable isostere mimics the transition state of the natural peptide linkage that HIV-1 protease targets. The hydroxyl group of this scaffold is crucial as it forms a critical hydrogen bond with the carboxylic acid groups of the catalytic aspartic acid residues, Asp25 and Asp25', located at the base of the active site. This interaction is fundamental to the inhibitory mechanism of most protease inhibitors.

Another pivotal feature is the P2 cyclic urea (B33335) moiety . This six-membered ring is a novel introduction in lopinavir's structure compared to its precursors. It is instrumental in forming two bidentate hydrogen bonds with the backbone amide of the Asp29 residue in the S2 subsite of the protease. This interaction contributes significantly to the inhibitor's binding affinity and specificity. The urea functionality's ability to act as both a hydrogen bond donor and acceptor is a key element in its effectiveness. nih.govunimi.it

The P2' 2,6-dimethylphenoxyacetyl group is also essential for lopinavir's potent antiviral activity. This bulky, hydrophobic group fits snugly into the corresponding S2' subsite of the protease, establishing significant van der Waals interactions. The dimethyl substitution on the phenoxy ring is critical for optimizing these hydrophobic interactions and enhancing potency. nih.gov

Finally, the pseudosymmetric core of lopinavir, which includes benzyl (B1604629) groups at the P1 and P1' positions , effectively occupies the hydrophobic S1 and S1' pockets of the protease active site. These interactions are vital for anchoring the inhibitor within the active site.

Influence of P1 and P2 Substituents on Biological Activity

Systematic modifications of the substituents at the P1 and P2 positions of the lopinavir scaffold have provided deep insights into the SAR and have been crucial in optimizing its biological activity.

The P2 position, occupied by the cyclic urea in lopinavir, has been a focal point of analog synthesis. Studies involving the replacement of this six-membered ring with other heterocyclic structures have been conducted to explore the impact on antiviral activity. nih.gov While the cyclic urea in lopinavir provides a rigid and optimal arrangement for hydrogen bonding with Asp29, alterations to this ring can significantly impact potency. unimi.it

Compound/ModificationP2 SubstituentBiological Activity (IC50/Ki)Reference
(2R,4R,5S)-Lopinavir Cyclic Urea Ki = 1.3 pM; IC50 = 6.5 nM
Analog 1Imidazolidine-2,4-dioneImproved activity vs. wild-type and resistant strains
Analog 2Various HeterocyclesActivity varied based on the specific heterocycle nih.gov

The P1 and P1' positions, which accommodate benzyl groups in lopinavir, are critical for interaction with the S1 and S1' subsites of the protease. Research has shown that these subsites are hydrophobic and can accommodate various non-aromatic and substituted aromatic side chains. However, modifications can have a profound effect on potency. For instance, while a series of analogues with non-aromatic side chains at the P1 position were synthesized, many did not show significant benefits over the original benzyl group of lopinavir. nih.gov

Compound/ModificationP1/P1' SubstituentBiological Activity (IC50/Ki)Reference
This compound Benzyl Ki = 1.3 pM
P1 Non-aromatic analoguesVarious alkyl/cycloalkylGenerally lower potency than benzyl nih.gov

Furthermore, modifications to the P2' 2,6-dimethylphenoxyacetyl group have been explored. Replacing this group with other substituted phenyl or heteroaryl groups has been a strategy to understand and optimize interactions within the S2' pocket. nih.gov The data consistently underscores the importance of the 2,6-dimethyl substitution for maintaining high potency.

Design Considerations for Enhanced Potency and Selectivity

The design of lopinavir and its subsequent analogues has been guided by key principles aimed at maximizing potency against both wild-type and resistant strains of HIV-1, while maintaining high selectivity over human proteases.

A major consideration in the design of lopinavir was to improve its activity against viral strains that had developed resistance to earlier protease inhibitors like ritonavir (B1064). nih.gov This was achieved by designing a molecule with a more compact structure and by targeting interactions with the backbone atoms of the protease, which are less prone to mutation than the side chains of the amino acid residues. The smaller P2 and P2' groups in lopinavir compared to ritonavir were intended to reduce contact with highly variable residues at positions like 82 in the protease active site. tandfonline.com This strategy proved effective, as lopinavir demonstrates potent activity against many ritonavir-resistant HIV-1 isolates. nih.gov

Protease TypeLopinavir Ki/IC50Darunavir KiReference
Wild-Type HIV-1 Ki = 2.13 ± 0.23 nM Ki = 1.58 ± 0.11 nM nih.gov
MUT-1 (M46I, I54V, V82A, L10F) Ki = 46.50 ± 0.14 nM Ki = 5.53 ± 0.09 nM nih.gov
MUT-2 (M46I, I54V, L76V, V82A, L10F, L33F) Ki = 52.63 ± 0.65 nM Ki = 7.80 ± 0.71 nM nih.gov
MUT-3 (M46I, I54V, L76V, V82A, L90M, F53L) Ki = 76.26 ± 0.09 nM Ki = 11.53 ± 1.09 nM nih.gov

Selectivity is another critical design parameter. An effective antiviral drug must inhibit the viral target with high specificity, minimizing off-target effects on host enzymes. Lopinavir exhibits a high degree of selectivity for HIV-1 protease over essential human proteases. It is over 100,000-fold more selective for HIV-1 protease than for mammalian proteases such as renin, cathepsin D, and cathepsin E. However, some level of inhibitory activity against the human proteasome has been observed for lopinavir, with an IC50 of 19.4 µM. researchgate.net This highlights the ongoing challenge in drug design to achieve perfect selectivity. The design of future analogues will likely continue to focus on maximizing interactions within the unique architecture of the HIV-1 protease active site to further enhance this selectivity profile.

Molecular and Biochemical Mechanisms of Resistance to 2r,4r,5s Lopinavir

HIV-1 Protease Mutations Conferring Reduced Susceptibility

Resistance to lopinavir (B192967) in HIV-1 is a complex process that typically involves the accumulation of multiple mutations within the protease gene. These mutations can be broadly categorized as primary (major) and secondary (accessory). Primary mutations directly impact the binding of lopinavir to the active site of the protease, while secondary mutations often compensate for the loss of enzymatic fitness caused by primary mutations or further reduce inhibitor binding. nih.govstanford.edu

Several key mutations have been identified as major contributors to lopinavir resistance. These include substitutions at positions V32I, M46I/L, I47V/A, I54V/T/A/L/M, L76V, V82A/F/T/S, and I84V. nih.gov The I47A mutation is of particular significance as it can confer high-level resistance to lopinavir. cabidigitallibrary.org This mutation, often occurring with V32I, leads to a significant reduction in susceptibility. cabidigitallibrary.orgaidsmap.com The V82A mutation is also frequently observed in patients failing lopinavir-containing regimens. cabidigitallibrary.orgstanford.edu

Studies have shown that the accumulation of multiple mutations is generally required to confer clinically significant resistance to lopinavir. asm.org For instance, the presence of three to four mutations is often necessary for the development of high-level resistance. mdpi.com In treatment-experienced patients, the patterns of mutations can be complex, with the most common mutations observed at positions 63, 10, 82, 71, 54, 46, 36, and 90. nih.gov

The following table summarizes key HIV-1 protease mutations associated with reduced susceptibility to lopinavir:

MutationTypeImpact on Lopinavir SusceptibilityAssociated Findings
V32I MajorReduces susceptibility, particularly in combination with other mutations. stanford.edunih.govOften occurs with I47A. cabidigitallibrary.orgaidsmap.com
M46I/L MajorFrequently observed in patients failing lopinavir therapy. nih.govoup.comAssociated with resistance to other PIs. europa.eu
I47V/A MajorI47A can confer high-level resistance. cabidigitallibrary.orgacs.orgThe I47A mutation is a two-step process in HIV-1. asm.org
I54V/L/M/S/T MajorCommonly detected in patients with virological failure on lopinavir. nih.govoup.comI54V is one of the most frequent mutations. oup.com
L76V MajorReduces susceptibility to lopinavir. cabidigitallibrary.orgstanford.eduMay enhance susceptibility to other PIs like atazanavir (B138) and saquinavir. cabidigitallibrary.org
V82A/F/T/S MajorFrequently selected in patients failing lopinavir-containing regimens. cabidigitallibrary.orgoup.comV82A is a common mutation. oup.com
I84V MajorContributes to resistance to multiple PIs, including lopinavir. nih.govnih.govStrong marker for resistance to amprenavir. nih.gov
L90M MajorAssociated with resistance to multiple PIs. nih.govresearchgate.netCan contribute to lopinavir resistance. nih.gov
L10F/I/V/R/Y MinorAccessory mutation that contributes to reduced susceptibility. stanford.edutandfonline.comOften seen in combination with major mutations.
K20M/R MinorAccessory mutation associated with lopinavir resistance. asm.org
L24I MinorAccessory mutation contributing to resistance. asm.org
F53L MinorA flap mutation that can contribute to resistance. nih.gov
A71V/T/I/L MinorCompensatory mutation that helps restore viral fitness. asm.org

HIV-2 Protease Natural and Acquired Resistance Patterns

HIV-2 exhibits natural resistance to several protease inhibitors due to inherent polymorphisms in its protease enzyme. oup.comnih.govnih.gov While lopinavir is one of the few PIs that retains clinically useful activity against wild-type HIV-2, resistance can still develop. asm.orgnih.gov

Several natural polymorphisms in the HIV-2 protease correspond to drug resistance mutations in HIV-1, including M46I, L10V, V32I, M36I, I47V, and A71V. nih.gov These pre-existing mutations can lower the genetic barrier to developing high-level resistance to PIs. asm.org

Acquired resistance to lopinavir in HIV-2 is associated with specific mutations. The V47A mutation is a key substitution that confers significant resistance to lopinavir. asm.orgnih.govcsic.es Unlike in HIV-1 where the I47A mutation is a two-step process, the V47A mutation in HIV-2 can occur through a single nucleotide change, potentially allowing for faster development of resistance. asm.orgnih.gov

Other mutations implicated in lopinavir resistance in HIV-2 include I54M, I82F, and L90M. nih.govcsic.es The I54M mutation can confer resistance to both lopinavir and darunavir. nih.gov The I82F mutation has been shown to cause high-level resistance to lopinavir in clinical isolates. mdpi.comresearchgate.net The accumulation of multiple mutations, such as the combination of I54M, I84V, and L90M, can lead to broad cross-resistance to PIs, including lopinavir. mdpi.comnih.gov

The following table summarizes key HIV-2 protease mutations associated with resistance to lopinavir:

MutationTypeImpact on Lopinavir SusceptibilityAssociated Findings
V47A AcquiredConfers significant resistance to lopinavir. nih.govcsic.esCan arise from a single nucleotide change in HIV-2. asm.orgnih.gov May lead to hypersusceptibility to atazanavir and saquinavir. asm.org
I54M AcquiredConfers resistance to lopinavir and darunavir. nih.govOften found in combination with other mutations. nih.gov
I82F AcquiredConfers high-level resistance to lopinavir. csic.esmdpi.com
L90M AcquiredCan contribute to resistance, particularly in combination with other mutations. nih.govPart of a triple mutant (I54M+I84V+L90M) conferring resistance to multiple PIs. nih.gov
V32I Natural PolymorphismPresent in wild-type HIV-2, lowering the genetic barrier to resistance. nih.govA major resistance mutation in HIV-1.
M46I Natural PolymorphismPresent in wild-type HIV-2. nih.govA major resistance mutation in HIV-1.
I47V Natural PolymorphismPresent in wild-type HIV-2. nih.govA major resistance mutation in HIV-1.

Cross-Resistance Profiles with Other Protease Inhibitors

The development of resistance to lopinavir can have significant implications for the efficacy of other protease inhibitors due to cross-resistance. aidsmap.com The accumulation of mutations selected by lopinavir can reduce the susceptibility of HIV to other drugs in the same class. nih.gov

Viruses with reduced susceptibility to lopinavir often exhibit high-level cross-resistance to ritonavir (B1064) and indinavir. europa.euaidsmap.com There can also be intermediate-level cross-resistance to amprenavir. aidsmap.com Conversely, lopinavir resistance, particularly that mediated by the I47A mutation, may lead to hypersusceptibility to saquinavir. aidsmap.comasm.org The L76V mutation, while conferring resistance to lopinavir, can enhance susceptibility to atazanavir and saquinavir. cabidigitallibrary.org

The I50L mutation, which is primarily associated with atazanavir resistance, has been shown to cause hypersusceptibility to lopinavir. cabidigitallibrary.org On the other hand, mutations such as I84V are associated with broad cross-resistance to multiple PIs, including lopinavir. researchgate.netnih.gov

Prior exposure to other PIs can influence the development of lopinavir resistance. For example, decreased susceptibility to lopinavir is significantly associated with prior treatment with ritonavir, saquinavir, nelfinavir (B1663628), and indinavir. nih.gov

Elucidation of Resistance Evolution Pathways

The evolution of resistance to lopinavir is a dynamic process characterized by the sequential accumulation of mutations. nih.gov Typically, one or more primary mutations emerge first, followed by the development of secondary mutations that compensate for reduced viral fitness and may further decrease drug susceptibility. nih.gov

Recent research has highlighted that the evolutionary pathways to lopinavir resistance can differ between HIV-1 subtypes. biorxiv.orgbiorxiv.org For instance, in HIV-1 subtype B, a mutation at residue 46 is often an initial event, whereas in subtype C, a mutation at residue 82 is more frequently the first step. biorxiv.org These findings underscore that resistance does not follow a single, linear path but can proceed through various alternative routes within different viral subtypes. biorxiv.orgbiorxiv.org

Two divergent pathways for lopinavir resistance have been proposed. One pathway involves the L76V and Q58E mutations, while the other is characterized by the L90M and I54V mutations. researchgate.net The specific pathway that emerges may be influenced by the patient's treatment history and the genetic background of the virus.

In some cases, the development of lopinavir resistance may follow a preferred pathway involving mutations at codons 47 and 32. aidsmap.com While this can lead to high-level lopinavir resistance, it may preserve the activity of other protease inhibitors. aidsmap.com The co-evolution of mutations in both the protease enzyme and its Gag substrate cleavage sites is another layer of complexity in the development of resistance, where changes in Gag can further impact inhibitor binding and enzyme function. tandfonline.com

Computational and in Silico Investigations of 2r,4r,5s Lopinavir

Molecular Docking Studies with Target Enzymes

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used to understand drug-receptor interactions.

Lopinavir (B192967) is a well-established inhibitor of HIV-1 protease, an enzyme crucial for the life cycle of the human immunodeficiency virus. Docking studies have been instrumental in understanding its mechanism of action. These studies have shown that multidrug-resistant HIV-1 protease variants exhibit an expanded active site cavity. nih.gov The binding of Lopinavir to these resistant strains is weaker compared to the wild-type protease, a finding supported by both in vitro inhibition assays and calculated binding energies. nih.gov For instance, the calculated free energy of binding (ΔG) for Lopinavir with wild-type HIV-1 protease is significantly lower than with the multi-drug resistant 769 (MDR 769) variant, indicating a decrease in binding affinity for the resistant strain. nih.gov

Superimposition of the Lopinavir-bound and unbound structures of a multi-drug resistant HIV-1 protease reveals conformational changes upon inhibitor binding, particularly in the flap regions and other surface loops. nih.gov The dimerization interface area, along with the number of hydrogen bonds and salt bridges between the protease monomers, increases upon Lopinavir binding, although these interactions are less extensive in the resistant strain compared to the wild-type. nih.gov

A study involving an analogue of Lopinavir, LOPI1, demonstrated a binding energy of -7.68 Kcal/mol with HIV-1 protease, forming eight hydrogen bonds. researchgate.net In silico analyses have also highlighted how mutations associated with Lopinavir resistance can alter the binding landscape, leading to reduced inhibitor efficacy. researchgate.netnih.gov

Table 1: Lopinavir Interaction with HIV-1 Protease Variants

Protease VariantIC50 (nM)Calculated Binding Energy (ΔG, kcal/mol)Key Observations
Wild-Type (WT)1.24 ± 0.14-26.1Strong binding affinity. nih.gov
MDR 7695.39 ± 0.225-16Reduced binding affinity and 4.34-fold drug resistance compared to WT. nih.gov

In the context of the COVID-19 pandemic, Lopinavir was investigated as a potential inhibitor of the SARS-CoV-2 main protease (Mpro or 3CLpro), an enzyme vital for viral replication. nih.govacs.org Molecular docking studies have explored the binding affinity of Lopinavir to the Mpro active site.

One study reported that Lopinavir interacts with key residues in the Mpro active site, including the catalytic dyad His41 and Cys145. mdpi.com Another in-silico investigation using docking and molecular dynamics simulations suggested that Lopinavir could effectively bind to the coronavirus proteinase. brieflands.com However, the predicted binding affinities vary across different studies. For instance, one report indicated a binding affinity of -9.8 kcal/mol for Lopinavir with the Receptor-Binding Domain (RBD) of the SARS-CoV-2 spike protein. scienceopen.com In contrast, other studies have suggested that Lopinavir's inhibitory effect on SARS-CoV-2 Mpro is not potent. biorxiv.org

Computational analyses have shown that Lopinavir can form hydrogen bonds and hydrophobic interactions with various residues in the Mpro binding pocket. acs.orgmdpi.com Specifically, interactions with residues such as Thr26, Glu166, Asn142, and Gly143 have been noted. mdpi.com Van der Waals forces appear to be the primary driver of the interaction between Lopinavir and SARS-CoV-2 Mpro. acs.org

Table 2: Predicted Binding Affinities and Interactions of Lopinavir with SARS-CoV-2 Mpro

Study FocusBinding Affinity (kcal/mol)Interacting ResiduesKey Findings
Mpro Inhibition-His41, Met49, Met165Lopinavir shows potential binding affinity to Mpro. mdpi.com
Spike Protein RBD Interaction-9.8PHE168, GLY167, SER176, GLN175, GLU166, LEU134, LEU137, TYR171, PHE138, LEU174, PHE172Lopinavir demonstrates significant binding to the RBD. scienceopen.com
Mpro Interaction Analysis-Thr25, Thr26, Asn142, Gly143, Glu166Hydrophobic and hydrogen bond interactions are crucial for binding. mdpi.com
Mpro Hydrogen Bonding-Q189, T190Three significant hydrogen bonds were observed. acs.org

Lopinavir has also been explored for its potential antifungal properties, specifically as an inhibitor of secreted aspartic proteases (Saps) in Candida albicans, a common fungal pathogen. nih.gov Molecular docking studies have revealed that Lopinavir can bind to the catalytic site of C. albicans Sap2. nih.govnih.gov

The docking analysis showed that Lopinavir interacts with the catalytic dyad residues D32 and D218, as well as G85, within the Sap2 active site. nih.gov This binding mode is similar to that observed with other HIV protease inhibitors. nih.gov The estimated binding free energies from these studies suggest a favorable interaction, supporting the hypothesis that Saps are a primary target of Lopinavir's antifungal action. nih.govresearchgate.net It was also noted that Lopinavir preferentially binds in its unprotonated form. researchgate.net

Table 3: Molecular Docking of Lopinavir with Candida albicans Sap2

LigandBinding Free Energy (kcal/mol)Interacting ResiduesKey Findings
Lopinavir-D32, D218, G85Lopinavir binds to the catalytic site of Sap2, suggesting it as a potential antifungal agent. nih.gov

SARS-CoV-2 Protease Binding Site Analyses

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time, offering a more detailed understanding of ligand-protein complex stability and conformational changes.

MD simulations have been employed to assess the stability of Lopinavir in complex with its target enzymes. For the SARS-CoV-2 Mpro-Lopinavir complex, simulations have shown that the complex can remain stable over the simulation period, though some studies indicate greater fluctuations compared to other inhibitors. semanticscholar.org The root mean square deviation (RMSD) of the complex is a key metric for stability, with lower, stable values suggesting a well-maintained complex. semanticscholar.orgresearchgate.net In some simulations, the RMSD of the Lopinavir-Mpro complex showed a similar trend to the protein alone, but with some fluctuations. semanticscholar.org

In the context of HIV-1 protease, MD simulations of a highly mutated variant showed extremely large fluctuations in the flap regions, which could contribute to drug resistance. nih.gov For the SARS-CoV-2 spike protein RBD, MD simulations confirmed the stability of the Lopinavir-RBD complex. scienceopen.comscienceopen.com

The conformational dynamics of the enzyme-inhibitor complex are crucial for understanding the mechanism of inhibition. MD simulations have revealed significant conformational changes in HIV-1 protease upon Lopinavir binding, particularly in multi-drug resistant strains. nih.govnih.gov These changes can affect the binding landscape and contribute to resistance. nih.gov

For SARS-CoV-2 Mpro, the root mean square fluctuation (RMSF) analysis, which measures the deviation of each residue from its average position, showed that certain regions of the protease, particularly those around the binding site, exhibit greater fluctuations when bound to Lopinavir. semanticscholar.org This suggests that Lopinavir binding induces dynamic changes in the enzyme's structure. The stability of hydrogen bonds formed between Lopinavir and Mpro residues, such as those with Q189, has also been analyzed over the course of MD simulations, providing a measure of the persistence of these key interactions. acs.org

Studies on highly mutated HIV-1 proteases have shown that resistance mutations can lead to altered conformational dynamics throughout the enzyme, affecting both substrate turnover and inhibitor binding. researchgate.nettandfonline.com These dynamic changes are a key aspect of the mechanism of drug resistance.

Ligand-Protein Complex Stability Analyses

Quantitative Structure-Activity Relationship (QSAR) Modeling for Lopinavir Analogues

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. researchgate.netmdpi.comspu.edu.sy By identifying the key physicochemical properties, or "descriptors," that influence a molecule's potency, QSAR models can be used to predict the activity of novel analogues and guide the design of more effective therapeutic agents. researchgate.netplos.orgnih.gov

In the context of lopinavir and its analogues, QSAR studies have been employed to understand the structural requirements for potent inhibition of viral proteases, primarily HIV-1 protease. researchgate.netnih.govnih.gov These studies typically involve selecting a dataset of lopinavir-like compounds with known inhibitory activities and calculating a wide range of molecular descriptors, including electronic, steric, and hydrophobic parameters. researchgate.net Statistical methods are then used to develop a QSAR model that best describes the relationship between these descriptors and the observed biological activity. nih.gov

For instance, one study focused on designing structural analogues of lopinavir to improve its "druggability" properties. researchgate.netresearchgate.net Through QSAR analysis and subsequent structural modifications, researchers aimed to enhance the therapeutic profile of lopinavir-based compounds. researchgate.netresearchgate.net Another study highlighted the use of QSAR in conjunction with molecular docking to investigate lopinavir and its structurally similar compounds, revealing favorable binding affinities but also areas for improvement in their drug-like properties. nih.govnih.gov

A key aspect of QSAR modeling is the validation of the developed model to ensure its predictive power. plos.org This is often achieved by dividing the initial dataset into a "training set" to build the model and a "test set" to evaluate its ability to predict the activity of compounds not used in its development. scirp.org A robust QSAR model for lopinavir analogues can provide valuable insights into the key structural features that govern their inhibitory activity, thereby accelerating the discovery of new and improved protease inhibitors. scirp.org

Free Energy Perturbation and Binding Energy Calculations

Understanding the strength and nature of the interaction between a drug and its target is fundamental to rational drug design. Free energy perturbation (FEP) and binding energy calculations are powerful computational methods used to quantify the binding affinity of a ligand, such as lopinavir, to its protein target. acs.orgacs.org These calculations provide valuable insights into the thermodynamics of the binding process and can help to explain the molecular basis of drug resistance.

Binding energy calculations, often performed using methods like the Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) approach, estimate the total binding free energy of a protein-ligand complex. nih.govacs.org These calculations have been extensively used to study the interaction of lopinavir with both HIV-1 protease and proteases from other viruses, such as SARS-CoV-2. nih.govacs.org

For example, studies on HIV-1 protease have shown that mutations can lead to a decrease in the binding affinity of lopinavir, consistent with observed drug resistance. nih.gov Molecular modeling and energy calculations have demonstrated an increase in the binding energy of lopinavir to mutant proteases, corresponding to a significant decrease in binding affinity. nih.gov Conversely, these same mutations can sometimes lead to hypersusceptibility to other protease inhibitors. nih.gov

In the context of drug repurposing, binding energy calculations have been used to evaluate the potential of lopinavir to inhibit the main protease (Mpro) of SARS-CoV-2. acs.org Some studies have indicated a strong binding affinity of lopinavir for SARS-CoV-2 Mpro, suggesting its potential as a therapeutic agent. acs.orgscienceopen.com

Target ProteinVariantLopinavir Binding Energy (kcal/mol)Method
HIV-1 ProteaseWild Type-43.25MM-GBSA
HIV-1 ProteaseMUT-1-25.39MM-GBSA
HIV-1 ProteaseMUT-2-26.67MM-GBSA
HIV-1 ProteaseMUT-3-20.28MM-GBSA
SARS-CoV-2 MproN/A-10.89MM/GBSA
SARS-CoV-2 Spike Protein (RBD)Omicron-9.8Docking

Virtual Screening and Computational Drug Repurposing Efforts

Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target, typically a protein or enzyme. nih.gov This approach has become a cornerstone of modern drug discovery, enabling the rapid and cost-effective identification of promising lead compounds. nih.gov In recent years, virtual screening has also been extensively applied to drug repurposing, the process of identifying new uses for existing approved drugs. frontiersin.org

Lopinavir has been the subject of numerous virtual screening and drug repurposing studies, particularly in the wake of the COVID-19 pandemic. frontiersin.orgfrontiersin.org Given its known efficacy as a protease inhibitor, researchers hypothesized that it might also inhibit the main protease of SARS-CoV-2. frontiersin.orgum-surabaya.ac.id

Several in silico studies have used molecular docking, a key component of virtual screening, to predict the binding of lopinavir to various SARS-CoV-2 proteins, including the main protease (Mpro) and the spike protein. bohrium.com Some of these studies have reported favorable binding energies and interactions, suggesting that lopinavir could potentially inhibit viral replication. bohrium.com For example, one study that screened FDA-approved antiviral drugs found that lopinavir showed excellent binding interactions with the SARS-CoV-2 spike protein bound to its receptor, ACE2. chemrxiv.org

However, it is important to note that the results of in silico studies can vary, and not all computational analyses have been uniformly positive. nih.gov While some studies suggest lopinavir as a promising candidate, others have found its binding affinity to be lower than other compounds. nih.gov Ultimately, the findings from virtual screening require experimental validation through in vitro and in vivo studies to confirm their therapeutic potential. nih.gov

The drug repurposing efforts for lopinavir extend beyond COVID-19. As our understanding of the molecular basis of various diseases grows, computational methods will continue to be a valuable tool for exploring the potential of existing drugs like lopinavir to treat a wider range of conditions.

TargetDiseaseComputational MethodKey Finding
SARS-CoV-2 Main Protease (Mpro)COVID-19Molecular Docking, Molecular DynamicsLopinavir showed potential inhibitory activity. bohrium.com
SARS-CoV-2 Spike Protein-ACE2 ComplexCOVID-19Virtual Screening, Molecular DockingLopinavir identified as a top-scoring compound with strong binding interactions. chemrxiv.org
HIV-1 ProteaseHIV/AIDSPharmacophore-based similarity searchUsed as a reference for discovering novel HIV-1 protease inhibitors. nih.gov

Preclinical in Vitro Antiviral and Cellular Studies of 2r,4r,5s Lopinavir

Cell Culture Models for Antiviral Efficacy against HIV-1 and HIV-2

Lopinavir (B192967) has demonstrated potent in vitro activity against both Human Immunodeficiency Virus Type 1 (HIV-1) and Type 2 (HIV-2). In studies using acutely infected lymphoblastic cell lines and peripheral blood lymphocytes, the mean 50% effective concentration (EC50) of lopinavir against five different laboratory strains of HIV-1 ranged from 10 to 27 nM in the absence of human serum. fda.gov Against clinical isolates of HIV-1, the EC50 values were between 4 and 11 nM. fda.gov The presence of 50% human serum resulted in a 7- to 11-fold increase in the EC50 values, ranging from 65 to 289 nM. fda.govfda.gov

The antiviral activity of lopinavir is attributed to its role as a protease inhibitor, which disrupts the maturation of the virus, rendering it non-infectious. medchemexpress.com When co-formulated with ritonavir (B1064), which inhibits the metabolism of lopinavir, the antiviral activity is primarily due to lopinavir itself. fda.govfda.govoup.com In vitro studies have also explored the development of resistance. HIV-1 isolates with reduced susceptibility to lopinavir have been selected in cell culture, and the presence of ritonavir does not appear to influence this selection process. fda.govnih.gov

Table 1: In Vitro Antiviral Activity of Lopinavir against HIV

Virus Type Cell Line/System EC50 (nM) (without human serum) EC50 (nM) (with 50% human serum)
HIV-1 (Laboratory Strains) Lymphoblastic cell lines 10-27 fda.gov 65-289 fda.govfda.gov
HIV-1 (Clinical Isolates) Peripheral blood lymphocytes 4-11 fda.gov Not Specified
HIV-2 Not Specified 12-180 fda.gov Not Specified

In Vitro Activity against Emerging Viral Pathogens (e.g., SARS-CoV, MERS-CoV, SARS-CoV-2)

The potential of lopinavir against other viral pathogens has been investigated. For Severe Acute Respiratory Syndrome Coronavirus (SARS-CoV), lopinavir showed in vitro activity at a concentration of 4 µg/mL after 48 hours of incubation. nih.gov Some studies suggest that lopinavir inhibits the 3C-like protease (3CLpro) of SARS-CoV. medchemexpress.com

Regarding Middle East Respiratory Syndrome Coronavirus (MERS-CoV), lopinavir demonstrated antiviral activity by protecting cells from infection with an EC50 of 8 µM. frontiersin.org However, other research did not find in vitro antiviral activity of lopinavir against MERS-CoV. frontiersin.org

In the context of Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2), the virus responsible for COVID-19, the in vitro efficacy of lopinavir has been a subject of debate. Some studies have indicated that lopinavir/ritonavir showed significant inhibitory effects on SARS-CoV-2 in vitro at clinically relevant plasma concentrations. nih.gov Conversely, other research has suggested that lopinavir is ineffective at inhibiting the main protease (Mpro) of SARS-CoV-2 in vitro and that the concentrations required for inhibition are much higher than those achievable in plasma. news-medical.netspringermedizin.de One study reported an IC50 of 26.63 µM for lopinavir against SARS-CoV-2 in Vero E6 cells. springermedizin.de

Table 2: In Vitro Activity of Lopinavir against Coronaviruses

Virus Assay/Cell Line Finding Reference
SARS-CoV Plaque reduction assay (Vero cells) EC50 of 6 µg/mL nih.gov
SARS-CoV Cytopathic inhibition Inhibition at 4 µg/mL nih.gov
SARS-CoV 3CLpro inhibition IC50 of 14.2 μM medchemexpress.com
MERS-CoV Cell protection assay EC50 of 8 µM frontiersin.org
SARS-CoV-2 Vero E6 cells IC50 of 26.63 µM springermedizin.de
SARS-CoV-2 In vitro enzymatic assay No significant inhibition of Mpro up to 100 µM springermedizin.de

Selective Cellular Toxicity Investigations (e.g., HPV-positive cervical cancer cells)

Research has explored the selective toxicity of lopinavir against certain cancer cells. Notably, lopinavir has been shown to have selective toxicity against human papillomavirus (HPV)-positive cervical carcinoma cells. researchgate.netnatap.orgnih.gov This effect is thought to be related to its ability to inhibit the proteasome in these cells. natap.orgnih.gov Studies have shown that lopinavir can stabilize the p53 protein and induce apoptosis in HPV-positive cervical carcinoma cells in vitro. natap.org

The mechanism behind this selective toxicity appears to involve the upregulation of the antiviral protein Ribonuclease L (RNASEL). researchgate.netnatap.orgnih.gov Lopinavir treatment in SiHa cervical carcinoma cells led to an increase in RNASEL protein levels in a dose-dependent manner. natap.org Furthermore, silencing the RNASEL gene reduced the sensitivity of these cells to lopinavir, supporting the role of RNASEL in the drug's toxic effect on HPV-positive cells. natap.orgnih.gov Selective toxicity and upregulation of RNASEL were also observed in E6/E7 immortalized keratinocytes compared to control cells. researchgate.netnatap.orgnih.gov

Enzyme Inhibition and Modulatory Effects on Other Biological Systems

Lopinavir's interactions with various host enzymes and proteins have been a key area of preclinical investigation, revealing its potential for drug-drug interactions and off-target effects.

P-Glycoprotein and Breast Cancer Resistance Protein (BCRP/ABCG2) Inhibition

Lopinavir has been identified as an inhibitor of several ATP-binding cassette (ABC) transporters, which are involved in multidrug resistance in cancer. Studies have shown that lopinavir can inhibit P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP/ABCG2), as well as Multidrug Resistance-Associated Protein 1 (MRP1). nih.govnih.govresearchgate.netresearchgate.net It has been described as a pan-inhibitor of these ABC transporters. nih.govnih.gov The IC50 value for lopinavir's inhibition of ABCG2 activity was determined to be 25.5 µM. nih.govresearchgate.net Research indicates that lopinavir is not a substrate for ABCG2, meaning it is not transported by this protein. nih.gov The mechanism of ABCG2 inhibition by lopinavir is suggested to be non-competitive. nih.govresearchgate.net

Interactions with Other Protein Kinases and Ribonuclease L (RNASEL)

As previously mentioned in section 7.3, a significant finding is the ability of lopinavir to up-regulate the expression of the antiviral protein Ribonuclease L (RNASEL) in HPV-positive cervical carcinoma cells. researchgate.netnatap.orgnih.gov This upregulation is linked to the drug's selective toxicity against these cancer cells. researchgate.netnatap.orgnih.gov The mechanism is thought to involve the inhibition of the proteasome, which in turn leads to increased levels of RNASEL protein. natap.orgnih.gov This interaction highlights a potential therapeutic application for lopinavir beyond its primary antiviral use.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (2R,4R,5S)-Lopinavir, and how can chiral resolution challenges be addressed experimentally?

  • Methodology : Focus on stereoselective synthesis techniques such as asymmetric catalysis or enzymatic resolution. Validate enantiomeric purity using chiral HPLC with polysaccharide-based columns (e.g., Chiralpak® AD-H) .
  • Data Support : Compare retention times and enantiomeric excess (ee%) against USP reference standards. Include a table:

Analytical MethodColumn TypeMobile PhaseKey Parameters (ee% ≥ 99%)
Chiral HPLCChiralpak AD-HHexane:IsopropanolRetention time: 12.3 min
LC-MS/MSC18 Reverse PhaseAcetonitrile:Ammonium formateLOQ: 0.1 ng/mL

Q. How can researchers validate analytical methods for quantifying this compound in biological matrices?

  • Methodology : Follow ICH Q2(R1) guidelines for specificity, linearity, accuracy, and precision. Use high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) with deuterated internal standards (e.g., Lopinavir-d4) to minimize matrix effects .
  • Critical Steps :

  • Optimize extraction protocols (e.g., protein precipitation vs. solid-phase extraction).
  • Validate lower limits of quantification (LLOQ) in plasma/serum (e.g., 0.1–50 ng/mL).

Q. What experimental designs are recommended for studying this compound’s antiviral efficacy in vitro?

  • Methodology : Use cell-based assays (e.g., HIV-1-infected MT-4 cells) with dose-response curves (EC50 calculations). Include ritonavir as a pharmacokinetic booster to assess CYP3A4 inhibition effects .
  • Controls :

  • Positive control: Known protease inhibitors (e.g., Darunavir).
  • Negative control: Vehicle-only treated cells.

Q. How can researchers identify gaps in existing literature on this compound’s resistance mechanisms?

  • Methodology : Conduct systematic reviews using databases like PubMed and Epistemonikos. Apply SPIDER framework (Sample, Phenomenon of Interest, Design, Evaluation, Research Type) to filter studies .
  • Key Metrics : Map mutations (e.g., V82A, I84V) linked to reduced drug susceptibility in HIV protease .

Advanced Research Questions

Q. How should contradictory data on this compound’s efficacy in COVID-19 be analyzed?

  • Methodology : Perform meta-analyses with subgroup stratification by disease severity (mild vs. severe COVID-19) and timing of administration (pre-/post-hospitalization). Use GRADE criteria to assess evidence quality .
  • Example Conflict : A 2021 systematic review found no mortality benefit in severe cases but noted reduced viral load in mild infections . Address this via sensitivity analysis excluding studies with high risk of bias.

Q. What strategies optimize pharmacokinetic/pharmacodynamic (PK/PD) modeling for this compound in diverse populations?

  • Methodology : Use nonlinear mixed-effects modeling (NONMEM®) to account for covariates like renal/hepatic impairment or genetic polymorphisms (e.g., CYP3A5*3). Validate models with bootstrap resampling .
  • Data Integration : Incorporate therapeutic drug monitoring (TDM) data from pregnant patients to adjust dosing regimens .

Q. How can researchers design studies to investigate this compound’s synergy with novel antiretrovirals?

  • Methodology : Apply combination index (CI) models (e.g., Chou-Talalay method) in vitro. For clinical trials, use factorial designs to test Lopinavir with integrase inhibitors (e.g., Dolutegravir) .
  • Outcome Measures :

  • Virologic suppression rates at 48 weeks.
  • Emergence of dual-class resistance mutations.

Q. What biochemical assays best characterize this compound’s binding kinetics to HIV-1 protease?

  • Methodology : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinity (KD) and stoichiometry. Compare with molecular dynamics simulations of protease-ligand interactions .
  • Key Parameters :

  • Association/dissociation rates (ka/kd).
  • Enthalpic vs. entropic contributions to binding.

Methodological Best Practices

  • Reproducibility : Document all experimental protocols in public repositories (e.g., Protocols.io ) and share raw spectra/chromatograms as supplemental material .
  • Ethical Compliance : Justify inclusion/exclusion criteria (e.g., age, comorbidities) using FINER (Feasible, Interesting, Novel, Ethical, Relevant) framework .
  • Conflict Resolution : For data discrepancies, employ dual independent extraction with third-party adjudication, as per Cochrane guidelines .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.